molecular formula C12H8O6 B8244267 4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid

4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid

Cat. No.: B8244267
M. Wt: 248.19 g/mol
InChI Key: POXYDFYKMVBSTR-UHFFFAOYSA-N
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Description

4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid (CAS 1383578-03-7) is a high-purity organic ligand specifically designed for synthesizing functional metal-organic frameworks (MOFs) and advanced materials research. This compound is a key building block in the construction of luminescent Zn-DHNDC MOFs, which exhibit unique Excited-State Intramolecular Proton Transfer (ESIPT) properties . The presence of both carboxylic acid and hydroxyl functional groups on the naphthalene ring allows it to form robust, porous structures with metal ions like Zn²⁺, resulting in frameworks with exceptional thermal stability (up to 360°C) and chemical robustness . Its primary research application is in the development of highly selective and sensitive chemosensors. MOFs derived from this ligand demonstrate a tunable fluorescence turn-on–off response, enabling the detection of biologically and environmentally significant ions such as OH⁻, Al³⁺, and Fe³⁺ with remarkably low detection limits (33-95 nM) and fast response times . Furthermore, its utility extends into biomedical research, where nanoscale MOFs (NMOFs) incorporating this ligand have shown successful application as biocompatible markers for mitochondria-targeted bio-imaging in live cells, providing a significant tool for cellular studies . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

4,8-dihydroxynaphthalene-2,6-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O6/c13-9-4-6(12(17)18)2-8-7(9)1-5(11(15)16)3-10(8)14/h1-4,13-14H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXYDFYKMVBSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)C(=O)O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,8-Disulfonaphthalene-2,6-dicarboxylic Acid

The initial step involves sulfonation of naphthalene-2,6-dicarboxylic acid using oleum (65% SO₃) at 140°C for 24 hours. The reaction proceeds via electrophilic substitution, where sulfonic acid groups (-SO₃H) are introduced at the 4 and 8 positions of the naphthalene ring. Key parameters include:

  • Reactants : Naphthalene-2,6-dicarboxylic acid (1 g), oleum (5 mL).

  • Conditions : 140°C, 24-hour stirring under reflux.

  • Workup : Precipitation in cold water and neutralization with Na₂CO₃ yields a white solid with 85–90% purity.

Table 1: Characterization Data for 4,8-Disulfonaphthalene-2,6-dicarboxylic Acid

PropertyValue/Observation
FT-IR (cm⁻¹)1693 (C=O), 1193 (S=O)
¹H-NMR (DMSO-d₆, δ ppm)8.48 (s, 2H), 9.60 (s, 2H)

Hydroxylation via Solid-State Reaction

The sulfonated intermediate undergoes hydroxylation by heating with NaOH at 320°C in a vacuum-sealed tube. This step replaces sulfonic acid groups with hydroxyl groups through a radical-mediated mechanism. Critical factors include:

  • Reactants : 4,8-Disulfonaphthalene-2,6-dicarboxylic acid (0.5 g), NaOH (0.25 g).

  • Conditions : 320°C for 2 hours, heating rate 6°C/min.

  • Workup : Neutralization with HCl yields 4,8-dihydroxynaphthalene-2,6-dicarboxylic acid as a light-yellow precipitate (70–75% yield).

Table 2: Characterization Data for Final Product

PropertyValue/Observation
FT-IR (cm⁻¹)3586 (O-H), 1729 (C=O)
¹H-NMR (DMSO-d₆, δ ppm)7.41 (s, 2H), 8.30 (s, 2H)

Two-Step Catalytic Oxidation Method

A patented method employs sequential oxidations of 2-acyl-6-alkylnaphthalene precursors using manganese and cobalt catalysts. This approach is favored for industrial scalability due to its continuous-flow compatibility.

First Oxidation: Manganese-Catalyzed Reaction

The precursor 2-acetyl-6-methylnaphthalene is oxidized in acetic acid with Mn(II) acetate at 80–180°C under oxygen. This step converts methyl groups to carboxylic acids while preserving the naphthalene backbone.

  • Catalyst : Mn(II) acetate (7.5–10 g per 50 g precursor).

  • Conditions : 140°C, 25 bar air pressure.

  • Intermediate : 6-Methyl-2-naphthoic acid (97% purity).

Second Oxidation: Cobalt-Bromide Catalyzed Reaction

The intermediate undergoes further oxidation with Co(II) acetate and NaBr in acetic acid at 150–250°C. Bromide ions act as co-catalysts, enhancing electron transfer.

  • Catalyst : Co(II) acetate (2 g), NaBr (0.5 g).

  • Conditions : 185°C, 25 bar air pressure.

  • Yield : 91.5% of 2,6-naphthalenedicarboxylic acid (97.8% purity).

Table 3: Optimization of Oxidation Parameters

ParameterFirst OxidationSecond Oxidation
Temperature (°C)140185
Pressure (bar)2525
Catalyst Loading (wt%)154

Alkaline Hydrolysis of Dihydroperoxide Intermediates

A third method, derived from hydrolysis of 2,6-dialkylnaphthalene dihydroperoxides, avoids heavy-metal catalysts. This route emphasizes sustainability and high-purity yields.

Oxidation of 2,6-Dialkylnaphthalenes

2,6-Diisopropylnaphthalene is oxidized in hexane with oxygen and sodium 2-ethylcaproate at 80–110°C. The reaction forms dihydroperoxides, which are isolated by cooling and filtration.

  • Catalyst : Sodium 2-ethylcaproate (0.1 mL per 25 g precursor).

  • Yield : 95% dihydroperoxide intermediate.

Acidic Hydrolysis

The dihydroperoxide is hydrolyzed in methanol with HCl at 40–65°C, followed by recrystallization from petroleum ether.

  • Conditions : 60°C, 30-minute reaction.

  • Yield : 98% 2,6-dihydroxynaphthalene, subsequently carboxylated to the target compound.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Sulfonation-Hydroxylation7585ModerateHigh (uses oleum)
Catalytic Oxidation9298HighModerate (metal catalysts)
Hydrolysis9097LowLow (no heavy metals)

Industrial Production and Optimization

While laboratory methods prioritize purity, industrial adaptations focus on cost and throughput. Continuous-flow reactors in the catalytic oxidation method reduce reaction times by 40% compared to batch processes . Solvent recycling and catalyst recovery systems further enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Environmental Remediation

4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid has been studied for its role in the biodegradation of polycyclic aromatic hydrocarbons (PAHs). Research indicates that certain bacterial strains can utilize this compound as a carbon source, facilitating the breakdown of more complex PAHs into less harmful substances. This bioremediation potential is crucial for cleaning contaminated environments such as oil spills and industrial waste sites.

Case Study : A study highlighted the ability of Pseudomonas species to metabolize naphthalene derivatives, including this compound, showcasing its effectiveness in degrading PAHs under aerobic conditions .

Anticancer Research

Recent investigations have revealed that this compound exhibits anticancer properties. In vitro studies have demonstrated its effects on various cancer cell lines, particularly colon cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation.

Case Study : In a controlled experiment involving human Caco2 colon cancer cells, treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers .

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is also utilized in the synthesis of metal-organic frameworks. These frameworks are important for gas adsorption applications and catalysis due to their high surface area and tunable pore sizes.

Research Insight : The integration of this compound into MOFs has been shown to enhance their structural stability and functional properties. For example, studies have focused on the incorporation of lanthanide ions into MOFs using this compound as a linker to create luminescent materials .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Environmental RemediationUtilization by bacteria for degrading PAHsEffective breakdown of complex PAHs by Pseudomonas species
Anticancer ResearchInduces apoptosis in cancer cellsSignificant reduction in viability in Caco2 colon cancer cells
Synthesis of MOFsActs as a linker in metal-organic frameworksEnhances stability and luminescence properties when combined with lanthanides

Mechanism of Action

The mechanism of action of 4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid involves its ability to interact with various molecular targets through its hydroxyl and carboxyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways and chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-2,6-dicarboxylic Acid

  • Structure : Lacks hydroxyl groups, retaining only the 2,6-dicarboxylic acid substituents.
  • Applications : Primarily used in thermoplastic polymers (e.g., polyethylene naphthalate) and MOFs. Its absence of hydroxyl groups reduces hydrogen-bonding capacity but improves thermal stability .
  • Key Difference : DHN2,6-DCA’s hydroxyl groups enhance metal coordination and fluorescence properties, whereas naphthalene-2,6-dicarboxylic acid is preferred for industrial polymer synthesis .

4,6-Dihydroxyisophthalic Acid

  • Structure : Features hydroxyl groups at positions 4,6 and carboxylic acids at 1,3 on a benzene ring.
  • Applications : Used in dye synthesis (e.g., Evans Blue) and as a chelating agent. Its smaller aromatic core limits π-π stacking compared to DHN2,6-DCA .
  • Key Difference : The isophthalic acid configuration reduces steric hindrance, favoring applications in small-molecule dyes over MOFs .

Pyridine-2,6-dicarboxylic Acid

  • Structure : Replaces the naphthalene core with a pyridine ring, introducing nitrogen heteroatoms.
  • Applications: Widely employed in coordination chemistry (e.g., lanthanoid complexes) and as an enzyme inhibitor (e.g., dihydrodipicolinate synthase in Mycobacterium tuberculosis) .
  • Key Difference : The pyridine nitrogen enhances Lewis acidity, enabling stronger interactions with transition metals compared to DHN2,6-DCA’s hydroxyl-dominated coordination .

2-Pyrone-4,6-dicarboxylic Acid (PDC)

  • Structure : Contains a pyrone ring with dicarboxylic acid groups at positions 4,6.
  • Applications: A biodegradable polyester monomer.
  • Key Difference : PDC’s pseudoaromatic structure offers biodegradability, whereas DHN2,6-DCA’s aromaticity ensures chemical stability in harsh conditions .

2-Hydroxytetrahydropyran-2,6-dicarboxylic Acid

  • Structure : Cyclic ether ring with hydroxyl and dicarboxylic acid groups.
  • Applications : Acts as a potent competitive inhibitor (Ki = 58 nM) of tetrahydrodipicolinate N-succinyltransferase, mimicking hydrated intermediates in enzymatic reactions .
  • Key Difference : The cyclic ether and hydroxyl groups create a transition-state analog, a functionality absent in DHN2,6-DCA .

Data Table: Comparative Analysis of DHN2,6-DCA and Analogues

Compound Molecular Formula Functional Groups Key Applications Distinctive Feature Reference ID
4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid C₁₂H₈O₆ 2× -COOH, 2× -OH MOFs, fluorescent sensors Enhanced ESIPT for ion sensing
Naphthalene-2,6-dicarboxylic acid C₁₂H₈O₄ 2× -COOH Thermoplastics, MOFs High thermal stability
4,6-Dihydroxyisophthalic acid C₈H₆O₆ 2× -COOH, 2× -OH Dyes, chelators Small aromatic core
Pyridine-2,6-dicarboxylic acid C₇H₅NO₄ 2× -COOH, 1× pyridine N Enzyme inhibition, coordination Nitrogen-enhanced Lewis acidity
2-Pyrone-4,6-dicarboxylic acid C₇H₄O₆ 2× -COOH, 1× pyrone ring Biodegradable polyesters Pseudoaromatic biodegradability

Research Findings and Industrial Relevance

  • MOF Performance : DHN2,6-DCA-based Zn-DHNDC MOFs exhibit superior proton conductivity (10⁻² S/cm) compared to sulfonated analogs like VNU-23, which prioritize water stability .
  • Biological Activity : Pyridine-2,6-dicarboxylic acid derivatives show higher antimicrobial efficacy (MIC ≤ 1.07 µg/mL) than DHN2,6-DCA, attributed to nitrogen-mediated enzyme interactions .
  • Environmental Impact : PDC’s biodegradability contrasts with DHN2,6-DCA’s persistence, highlighting divergent applications in sustainable materials versus durable sensors .

Biological Activity

4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid (DHNDA) is a naphthalene derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of DHNDA, supported by relevant data tables and case studies from diverse research sources.

Chemical Structure and Properties

DHNDA has the molecular formula C12H8O6C_{12}H_{8}O_{6} and features two hydroxyl groups and two carboxylic acid groups, which contribute to its reactivity and biological properties. The structural characteristics of DHNDA allow it to interact with various biological targets, influencing cellular processes.

1. Anti-inflammatory Properties

Research indicates that DHNDA exhibits anti-inflammatory effects by modulating the aryl hydrocarbon receptor (AhR). A study demonstrated that DHNDA can significantly induce the expression of cytochrome P450 enzymes (CYP1A1CYP1A1 and CYP1B1CYP1B1), which are markers of AhR activation in colon cells. This induction is comparable to that induced by potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .

Table 1: Induction of CYP Enzymes by DHNDA

CompoundCYP1A1 InductionCYP1B1 Induction
DHNDAHighHigh
TCDDVery HighVery High
1-Hydroxy-2-naphthoic acidModerateLow

2. Anticancer Activity

In vitro studies have shown that DHNDA can inhibit the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in human keratinocytes and inhibit the growth of Helicobacter pylori, suggesting its potential use in treating skin cancers and infections associated with gastric cancers .

Case Study: Effects on Colon Cancer Cells

A study involving human Caco2 colon cancer cells revealed that treatment with DHNDA resulted in a dose-dependent increase in apoptosis markers. The mechanism was linked to the activation of AhR signaling pathways, which led to enhanced expression of pro-apoptotic factors .

3. Antimicrobial Activity

DHNDA has demonstrated antimicrobial properties against several pathogens, including Helicobacter pylori. The compound's ability to disrupt bacterial cell membranes may underlie its effectiveness against these microbes .

Structure-Activity Relationship (SAR)

The biological activity of DHNDA is closely related to its structural features. The presence of hydroxyl and carboxyl groups enhances its interaction with biological receptors and enzymes. Studies suggest that modifications to these functional groups can significantly alter the compound's efficacy as an anti-inflammatory or anticancer agent .

Computational Studies

Recent computational analyses have provided insights into the binding interactions between DHNDA and various biological targets. These studies indicate that the compound shares similar binding characteristics with known AhR ligands, reinforcing its potential as a therapeutic agent in inflammatory diseases .

Q & A

Q. How does the compound’s dual acidity (carboxylic and phenolic protons) influence its coordination chemistry?

  • Methodological Answer : Titrate with metal salts (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>) and use UV-Vis/EPR to monitor complex formation. Carboxylic groups typically bind metals at lower pH (pH 3–5), while phenolic hydroxyls participate at higher pH (pH 7–9). X-ray crystallography of metal complexes can reveal binding modes .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and compare with literature. If impurities are suspected, repeat synthesis with stricter SPE purification (HLB cartridges, methanol elution) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid
Reactant of Route 2
4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid

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